molecular formula C26H20N2O4 B2947575 3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid CAS No. 745808-40-6

3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid

Cat. No.: B2947575
CAS No.: 745808-40-6
M. Wt: 424.456
InChI Key: XQQNKZQUJUNYMB-UHFFFAOYSA-N
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Description

3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid is a complex organic compound with a molecular formula of C26H20N2O4 and a molecular weight of 424.45 g/mol This compound is characterized by its unique structure, which includes a benzyloxy group, a pyrroloquinazoline core, and a carboxylic acid functional group

Preparation Methods

The synthesis of 3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrroloquinazoline core.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, typically using benzyl alcohol and a suitable catalyst.

    Formation of the Methylidene Group: The methylidene group is introduced via a condensation reaction, often using formaldehyde or a similar reagent.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various substituted derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in key biological processes, leading to the modulation of these processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with receptors involved in immune responses, leading to antimicrobial and antiviral effects .

Comparison with Similar Compounds

When compared to similar compounds, 3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid stands out due to its unique combination of functional groups and its versatile chemical reactivity. Similar compounds include:

    3-{[3-(benzyloxy)phenyl]methylidene}-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid: Lacks the oxo group, leading to different chemical reactivity and biological activity.

    3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-methyl ester: Contains a methyl ester group instead of a carboxylic acid group, affecting its solubility and reactivity.

    3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-amide: Contains an amide group, leading to different hydrogen bonding interactions and biological activity.

Properties

IUPAC Name

(3E)-9-oxo-3-[(3-phenylmethoxyphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4/c29-25-22-10-9-20(26(30)31)15-23(22)27-24-19(11-12-28(24)25)13-18-7-4-8-21(14-18)32-16-17-5-2-1-3-6-17/h1-10,13-15H,11-12,16H2,(H,30,31)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQNKZQUJUNYMB-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)C1=CC4=CC(=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)/C1=C/C4=CC(=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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